3-(Aminomethyl)-5-ethylheptan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-5-ethylheptan-4-ol is an organic compound with a complex structure that includes an aminomethyl group, an ethyl group, and a hydroxyl group attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-ethylheptan-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-ethylheptan-4-one with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Solvents: Common solvents like ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-ethylheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted amines and alcohols.
Scientific Research Applications
3-(Aminomethyl)-5-ethylheptan-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-ethylheptan-4-ol involves its interaction with various molecular targets and pathways. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
- 3-(Aminomethyl)-5-methylhexanoic acid
Uniqueness
3-(Aminomethyl)-5-ethylheptan-4-ol is unique due to its specific structure, which combines an aminomethyl group, an ethyl group, and a hydroxyl group on a heptane backbone. This unique combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H23NO |
---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
3-(aminomethyl)-5-ethylheptan-4-ol |
InChI |
InChI=1S/C10H23NO/c1-4-8(5-2)10(12)9(6-3)7-11/h8-10,12H,4-7,11H2,1-3H3 |
InChI Key |
PRTSENVHMPBANB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C(CC)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.